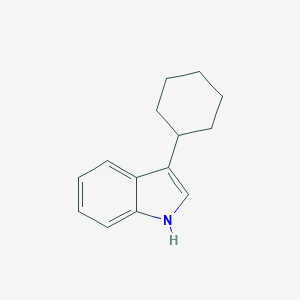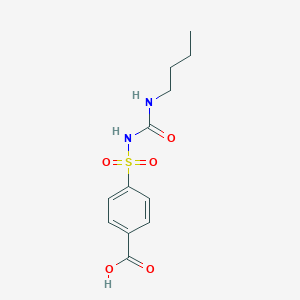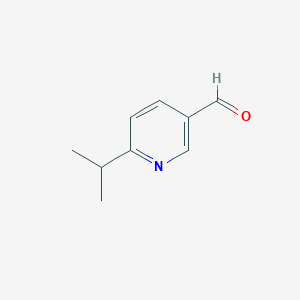
6-Isopropylnicotinaldehyde
説明
6-Isopropylnicotinaldehyde is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of a compound like 6-Isopropylnicotinaldehyde can be analyzed using various tools such as ChemSpider, which provides a database of chemical structures . Other tools include automated structure determination methods and molecular structure similarity analysis .科学的研究の応用
Enzyme Immobilization and Catalysis
6-Isopropylnicotinaldehyde, while not directly cited in the provided studies, relates to the broader context of organic compounds utilized in enzymatic catalysis and immobilization techniques. Glutaraldehyde, a related aldehyde, is extensively used in the design of biocatalysts, indicating the potential relevance of 6-isopropylnicotinaldehyde in similar applications. Glutaraldehyde serves as a powerful crosslinker in creating cross-linked enzyme aggregates (CLEAs), enhancing enzyme rigidity and preventing subunit dissociation in multimeric enzymes, which could suggest potential applications for 6-isopropylnicotinaldehyde in enzyme immobilization and stabilization processes (Barbosa et al., 2014).
Photophysical Studies and Cellular Imaging
Ruthenium(II) polypyridyl complexes, which involve coordination compounds similar in complexity to 6-isopropylnicotinaldehyde, have been explored for their photophysical properties. These complexes are utilized in DNA binding, cellular imaging, and therapeutics due to their attractive photophysical properties. This research area showcases the potential of 6-isopropylnicotinaldehyde in developing new materials for biological contexts, especially in imaging and as structure-specific reversible DNA binding agents (Gill & Thomas, 2012).
Antiviral Research
The synthesis and reactions of related pyridine derivatives have shown significant antiviral activity, highlighting the potential of 6-isopropylnicotinaldehyde in the development of new antiviral agents. For instance, certain synthesized heterocyclic compounds based on pyridine analogs exhibit cytotoxicity and anti-viral activities against HSV1 and HAV, indicating the possible utility of 6-isopropylnicotinaldehyde in pharmacological research to design compounds with antiviral properties (Attaby et al., 2007).
Molecular Evolution and Adaptive Landscapes
In molecular evolution studies, the role of amino acids in enzyme adaptation and function has been elucidated, with specific reference to coenzyme use in isopropylmalate dehydrogenase (IMDH). Although 6-isopropylnicotinaldehyde is not directly mentioned, the study’s insights into enzyme function and adaptation may provide a foundation for exploring the effects of structural analogs like 6-isopropylnicotinaldehyde on enzyme activity and evolution (Lunzer et al., 2005).
特性
IUPAC Name |
6-propan-2-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9-4-3-8(6-11)5-10-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIPUXPJHVUROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

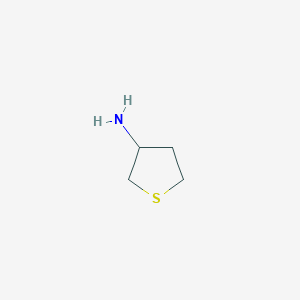


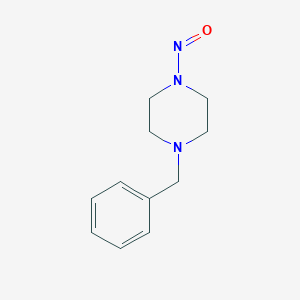
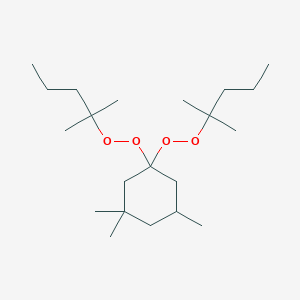
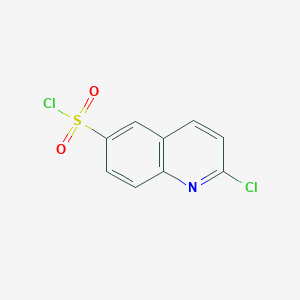
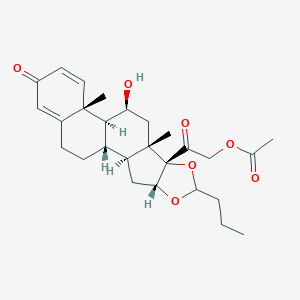
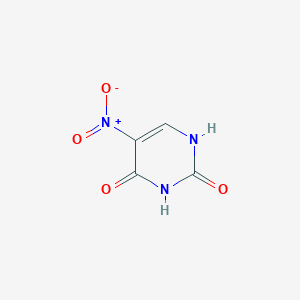
![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)


